

Application of CCT-251921 in Patient-Derived Organoids

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Compound of Interest

Compound Name: CCT-251921

Cat. No.: B10788988

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Application Notes

CCT-251921 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19.^{[1][2][3][4][5]} These kinases are components of the Mediator complex, which plays a crucial role in regulating gene transcription. The CDK8/19 module has been identified as a significant contributor to oncogenic signaling pathways, most notably the Wnt/ β -catenin pathway.^{[3][6]} Dysregulation of the Wnt pathway is a hallmark of many cancers, particularly colorectal cancer (CRC), where mutations in genes like APC or β -catenin lead to constitutive pathway activation.^{[1][2][7][8][9]}

CCT-251921 exerts its anti-cancer effects by inhibiting the transcriptional output of oncogenic pathways. In CRC models with an activated Wnt pathway, **CCT-251921** has been shown to suppress Wnt-dependent signaling.^{[1][2]} Furthermore, inhibition of STAT1 phosphorylation at serine 727 has been utilized as a pharmacodynamic biomarker for **CCT-251921** activity, although its specificity has been debated.^{[2][3][10][11]}

Patient-derived organoids (PDOs) have emerged as a pivotal preclinical model in cancer research.^{[12][13][14]} These three-dimensional, self-organizing structures are grown from patient tumor tissue and recapitulate the genetic and phenotypic heterogeneity of the original tumor.^{[2][4][6][15][16][17]} Consequently, PDOs represent a superior platform for assessing the efficacy of targeted therapies like **CCT-251921** in a patient-specific context. The use of PDOs

allows for the investigation of **CCT-251921**'s effects on tumor growth, viability, and specific signaling pathways in a system that more closely mimics the in vivo tumor environment.

However, it is important to note that while **CCT-251921** has demonstrated efficacy in preclinical models, concerns regarding systemic toxicity at therapeutic doses have been raised, potentially attributable to off-target effects.[3][10][11][17] Therefore, careful dose-response studies and off-target analyses are crucial when evaluating its therapeutic potential.

Quantitative Data Summary

The following tables represent hypothetical data for the efficacy of **CCT-251921** in a panel of patient-derived organoids from colorectal cancer patients with known Wnt pathway mutation status.

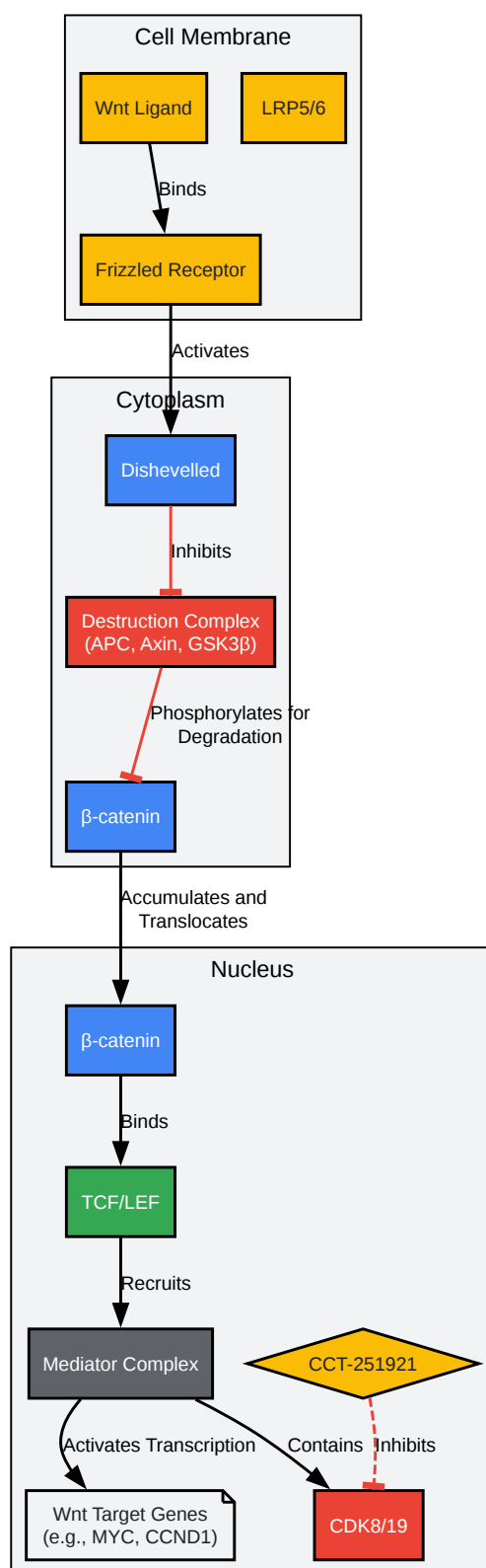
Table 1: IC50 Values of **CCT-251921** in Colorectal Cancer Patient-Derived Organoids

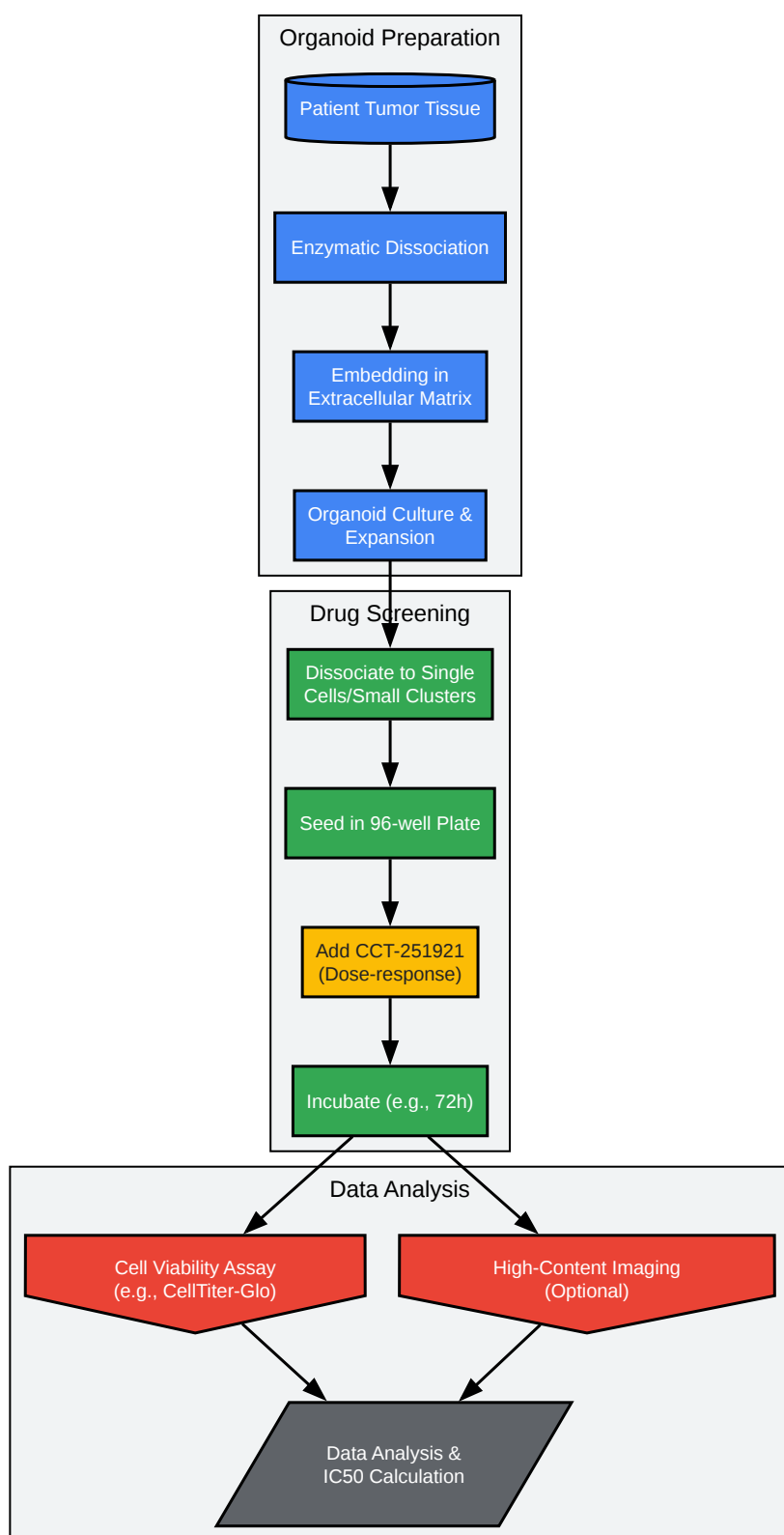
Organoid Line	Wnt Pathway Mutation	IC50 (nM)
CRC-PDO-001	APC mutant	15
CRC-PDO-002	APC mutant	25
CRC-PDO-003	β -catenin mutant	30
CRC-PDO-004	Wnt Wild-Type	>1000
CRC-PDO-005	APC mutant	18
CRC-PDO-006	Wnt Wild-Type	>1000

Table 2: Effect of **CCT-251921** on Organoid Viability and STAT1 Phosphorylation

Organoid Line	Treatment (100 nM CCT-251921)	% Decrease in Viability	% Decrease in pSTAT1 (S727)
CRC-PDO-001	72 hours	85	90
CRC-PDO-002	72 hours	78	85
CRC-PDO-003	72 hours	75	82
CRC-PDO-004	72 hours	<10	<5

Signaling Pathway and Experimental Workflow





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